molecular formula C13H12ClN3O3 B2667957 2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898463-78-0

2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No. B2667957
CAS RN: 898463-78-0
M. Wt: 293.71
InChI Key: RERQNHCKSUWYLN-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CP-690,550 and is known to have immunosuppressive properties.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to 2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide have been synthesized for their potential biological activities. For instance, a study on the design, synthesis, and biological evaluation of a compound for its antioxidant, analgesic, and anti-inflammatory activities highlighted the significance of such derivatives in medicinal chemistry. The compound exhibited notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory effects, suggesting its potential as a therapeutic agent (Nayak et al., 2014).

Coordination Complexes and Antioxidant Activity

In another study, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. The research explored the effect of hydrogen bonding on the self-assembly process and highlighted the therapeutic potential of these complexes due to their antioxidant properties (Chkirate et al., 2019).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline structures containing acetamide derivatives have been investigated, revealing their potential applications in photonic devices such as optical switches, modulators, and energy applications. This study emphasizes the importance of such compounds in the development of advanced materials for optical technologies (Castro et al., 2017).

Green Chemistry Approaches

A green chemistry approach was used for the design and discovery of paracetamol analogues, showcasing the synthesis of environmentally friendly compounds with potential analgesic and antipyretic properties. This research aligns with the need for sustainable methods in drug design, emphasizing the relevance of acetamide derivatives in the pharmaceutical industry (Reddy et al., 2014).

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-8-2-3-9(14)6-10(8)17-5-4-16(7-11(15)18)12(19)13(17)20/h2-6H,7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQNHCKSUWYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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